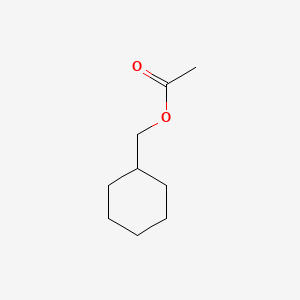
2,3-Butanedione, dioxime, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,3-Butanedione, dioxime, disodium salt is a chemical compound with the molecular formula C₄H₆N₂Na₂O₂. It is a derivative of 2,3-butanedione dioxime, where the hydrogen atoms are replaced by sodium ions. This compound is known for its chelating properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-butanedione, dioxime, disodium salt typically involves the reaction of 2,3-butanedione (also known as diacetyl) with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
-
Formation of 2,3-butanedione dioxime
- 2,3-butanedione reacts with hydroxylamine hydrochloride to form 2,3-butanedione dioxime.
- Reaction conditions: aqueous medium, room temperature, and stirring for several hours.
-
Conversion to disodium salt
- The 2,3-butanedione dioxime is then treated with sodium hydroxide to form the disodium salt.
- Reaction conditions: aqueous medium, room temperature, and stirring until complete dissolution.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous stirring and controlled temperature conditions to ensure complete reaction.
- Purification steps such as filtration and recrystallization to obtain the pure disodium salt.
化学反応の分析
Types of Reactions
2,3-Butanedione, dioxime, disodium salt undergoes various chemical reactions, including:
-
Chelation
- It forms stable complexes with metal ions, particularly nickel and cobalt.
- Common reagents: metal salts (e.g., nickel chloride, cobalt sulfate).
-
Oxidation
- It can be oxidized to form corresponding oximes and other derivatives.
- Common reagents: oxidizing agents such as hydrogen peroxide.
-
Substitution
- It can undergo substitution reactions where the sodium ions are replaced by other cations.
- Common reagents: various metal salts.
Major Products Formed
Nickel and cobalt complexes: These are formed through chelation reactions and are used in various analytical and industrial applications.
Oxime derivatives: Formed through oxidation reactions, these derivatives have applications in organic synthesis.
科学的研究の応用
2,3-Butanedione, dioxime, disodium salt has several scientific research applications:
-
Analytical Chemistry
- Used as a reagent for the detection and quantification of nickel and cobalt ions in various samples.
-
Coordination Chemistry
- Employed in the synthesis of metal complexes for studying their properties and applications.
-
Biological Studies
- Investigated for its potential use in chelation therapy for heavy metal poisoning.
-
Industrial Applications
- Used in the production of catalysts and other chemical intermediates.
作用機序
The mechanism of action of 2,3-butanedione, dioxime, disodium salt primarily involves its ability to chelate metal ions. The dioxime groups form stable complexes with metal ions, effectively sequestering them. This chelation process involves the formation of coordinate bonds between the nitrogen and oxygen atoms of the dioxime groups and the metal ions.
Molecular Targets and Pathways
Metal Ions: The primary molecular targets are metal ions such as nickel and cobalt.
Chelation Pathway: The compound forms coordinate bonds with metal ions, leading to the formation of stable metal complexes.
類似化合物との比較
Similar Compounds
2,3-Butanedione dioxime: The parent compound without the sodium ions.
Dimethylglyoxime: A similar compound with methyl groups instead of hydrogen atoms.
Diacetyl: The diketone precursor used in the synthesis of 2,3-butanedione, dioxime, disodium salt.
Uniqueness
This compound is unique due to its enhanced solubility in water compared to its parent compound, 2,3-butanedione dioxime. This increased solubility makes it more suitable for applications in aqueous environments, particularly in analytical and industrial settings.
特性
CAS番号 |
60908-54-5 |
|---|---|
分子式 |
C4H6N2Na2O2 |
分子量 |
160.08 g/mol |
IUPAC名 |
disodium;2-N,3-N-dioxidobutane-2,3-diimine |
InChI |
InChI=1S/C4H8N2O2.2Na/c1-3(5-7)4(2)6-8;;/h7-8H,1-2H3;;/q;2*+1/p-2/b5-3+,6-4+;; |
InChIキー |
QLTLFMCLBXKKCR-ZOGBMKMPSA-L |
SMILES |
CC(=N[O-])C(=N[O-])C.[Na+].[Na+] |
異性体SMILES |
C/C(=N\[O-])/C(=N/[O-])/C.[Na+].[Na+] |
正規SMILES |
CC(=N[O-])C(=N[O-])C.[Na+].[Na+] |
Key on ui other cas no. |
60908-54-5 |
ピクトグラム |
Irritant |
関連するCAS |
95-45-4 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1581776.png)



